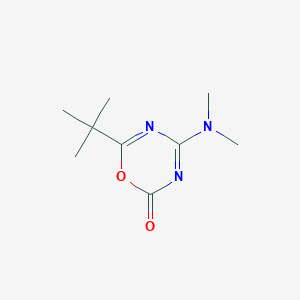
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is a heterocyclic compound that contains an oxadiazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazinone ring.
Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Oxadiazin-2-one derivatives: Other derivatives of oxadiazinone with different substituents.
1,3,4-Oxadiazoles: Compounds with a similar ring structure but different nitrogen positioning.
Triazines: Another class of heterocyclic compounds with similar applications.
Uniqueness
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is unique due to its specific substituents, which can impart distinct chemical and physical properties. These properties may make it more suitable for certain applications compared to similar compounds.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-tert-butyl-4-(dimethylamino)-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-10-7(12(4)5)11-8(13)14-6/h1-5H3 |
Clé InChI |
WBISMUSPKNVQDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=NC(=O)O1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


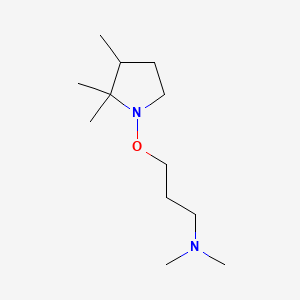
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
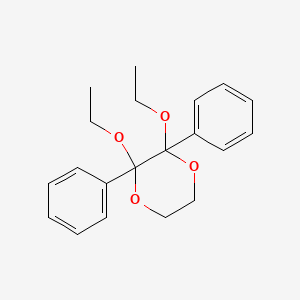

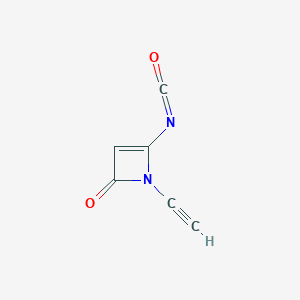
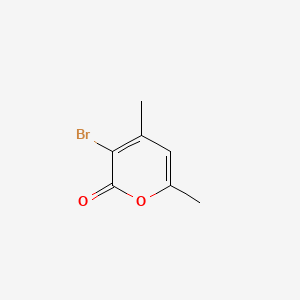
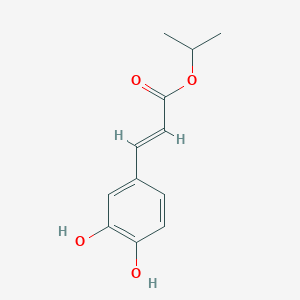
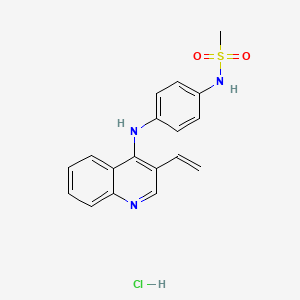


![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)

